molecular formula C23H26Cl3N5OS B11998156 Cyclopentanecarboxylic acid (tri-CL-(3-(ME-O-tolylazo-PH)-thioureido)-ET)-amide CAS No. 351005-33-9

Cyclopentanecarboxylic acid (tri-CL-(3-(ME-O-tolylazo-PH)-thioureido)-ET)-amide

Cat. No.: B11998156
CAS No.: 351005-33-9
M. Wt: 526.9 g/mol
InChI Key: CSOFNBXBYDLHKF-UHFFFAOYSA-N
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Description

Cyclopentanecarboxylic acid (tri-CL-(3-(ME-O-tolylazo-PH)-thioureido)-ET)-amide is a complex organic compound that belongs to the class of carboxylic acids and thiourea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanecarboxylic acid (tri-CL-(3-(ME-O-tolylazo-PH)-thioureido)-ET)-amide typically involves multi-step organic reactions. The process may start with the preparation of cyclopentanecarboxylic acid, followed by the introduction of the thioureido group and the azo linkage. Common reagents used in these steps include cyclopentanone, thiourea, and diazonium salts. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as in the laboratory. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxylic acid (tri-CL-(3-(ME-O-tolylazo-PH)-thioureido)-ET)-amide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the cleavage of the azo bond, resulting in the formation of amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions may vary, but typically involve specific solvents, temperatures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of Cyclopentanecarboxylic acid (tri-CL-(3-(ME-O-tolylazo-PH)-thioureido)-ET)-amide involves its interaction with specific molecular targets. The thioureido group and azo linkage may play crucial roles in binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentanecarboxylic acid derivatives
  • Thiourea derivatives
  • Azo compounds

Uniqueness

Cyclopentanecarboxylic acid (tri-CL-(3-(ME-O-tolylazo-PH)-thioureido)-ET)-amide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Conclusion

This compound is a compound with diverse potential applications in various scientific fields. Its synthesis, chemical reactions, and mechanism of action make it an interesting subject for further research and development.

Properties

CAS No.

351005-33-9

Molecular Formula

C23H26Cl3N5OS

Molecular Weight

526.9 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]carbamothioylamino]ethyl]cyclopentanecarboxamide

InChI

InChI=1S/C23H26Cl3N5OS/c1-14-7-3-6-10-19(14)31-30-17-11-12-18(15(2)13-17)27-22(33)29-21(23(24,25)26)28-20(32)16-8-4-5-9-16/h3,6-7,10-13,16,21H,4-5,8-9H2,1-2H3,(H,28,32)(H2,27,29,33)

InChI Key

CSOFNBXBYDLHKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3CCCC3)C

Origin of Product

United States

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